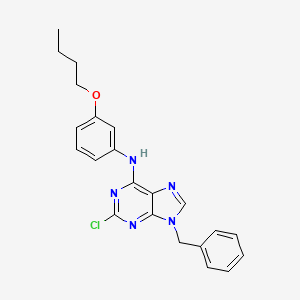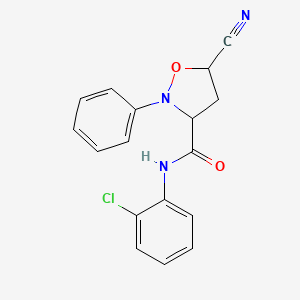![molecular formula C15H12N2O2 B12922919 1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione CAS No. 100880-62-4](/img/structure/B12922919.png)
1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-([1,1’-Biphenyl]-4-yl)pyrazolidine-3,5-dione is a heterocyclic compound that belongs to the class of pyrazolidinediones. These compounds are known for their diverse biological activities and have been widely applied in pharmaceutical and agricultural fields . The incorporation of a biphenyl group enhances its properties, making it a subject of interest in various scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yl)pyrazolidine-3,5-dione typically involves the reaction of hydrazine derivatives with diketones or diesters. One common method is the reaction of hydrazinylquinolones with diethyl malonate . The reaction is often catalyzed by metal ions such as magnesium (II) in a water medium, which provides high yields and is environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
化学反应分析
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学研究应用
1-([1,1’-Biphenyl]-4-yl)pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
作用机制
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as HER2 and EGFR, which are involved in cell proliferation . The compound’s anti-inflammatory effects are linked to its inhibition of COX-2, reducing the production of pro-inflammatory mediators .
相似化合物的比较
Similar Compounds
Phenylbutazone: A well-known anti-inflammatory drug with a similar pyrazolidinedione structure.
Sulfinpyrazone: A uricosuric agent used to treat gout.
Oxyphenbutazone: An anti-inflammatory drug with similar pharmacological properties.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)pyrazolidine-3,5-dione is unique due to the presence of the biphenyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other pyrazolidinediones and contributes to its diverse applications in scientific research and industry .
属性
CAS 编号 |
100880-62-4 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
1-(4-phenylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C15H12N2O2/c18-14-10-15(19)17(16-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,18) |
InChI 键 |
BDELXUMTBCEWAH-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NN(C1=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


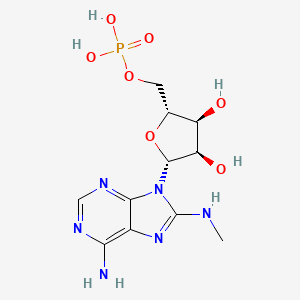
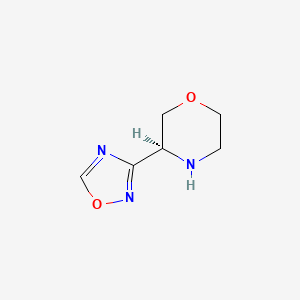
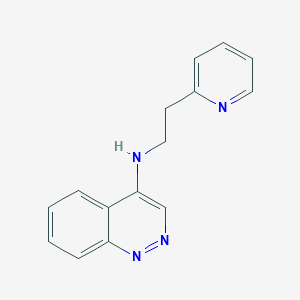
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)
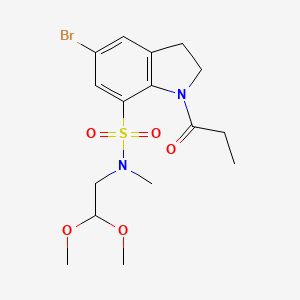
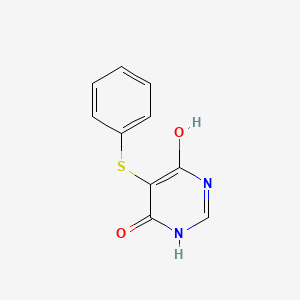
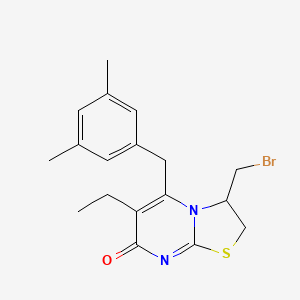
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
![3-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12922890.png)
